molecular formula C28H26F6N4O B2562607 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl((1S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)urea CAS No. 945985-98-8

1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl((1S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)urea

Cat. No.: B2562607
CAS No.: 945985-98-8
M. Wt: 548.533
InChI Key: VNRLCKBQNVNWFW-NHNLOJCESA-N
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Description

1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl((1S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C28H26F6N4O and its molecular weight is 548.533. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Gelators

Quinoline urea derivatives have been synthesized and characterized for their gelator behavior in the formation of Ag-complexes. One such compound, 1,3-di(quinolin-5-yl)urea (DQ5U), has shown the capability to gelate mixed solvents when mixed with silver nitrate, indicating potential applications in materials science (Braga et al., 2013).

Antibacterial Activity

A thiourea-containing compound, structurally similar to the mentioned urea derivative, exhibited significant antibacterial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests the potential of such compounds in developing new antibiotics (Dolan et al., 2016).

Anti-Tubercular Activities

Certain mefloquine derivatives, closely related to the quinoline urea structure, have demonstrated important anti-tubercular activities. These compounds show promise in combating tuberculosis (Wardell et al., 2011).

Detection of Volatile Acid Vapors

L-Phenylalanine derivatives with quinoline structures have been synthesized for the detection of volatile acid vapors. These compounds can form organogels that respond to the presence of acids like trifluoroacetic acid, indicating their potential use in chemical sensing technologies (Xue et al., 2015).

Photocyclization Reactions

Quinoline-urea derivatives have been studied for their photophysical properties, including photocyclization reactions. These reactions result in emission color changes, suggesting applications in the development of optical materials and sensors (Karasawa et al., 2016).

Synthesis of Quinoline Derivatives

Quinoline derivatives have been synthesized using ultrasound-assisted Wittig reactions. These compounds are precursors for more complex structures, indicating their relevance in organic synthesis and drug development (Frites et al., 2022).

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24?,25+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRLCKBQNVNWFW-IKHMTBTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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